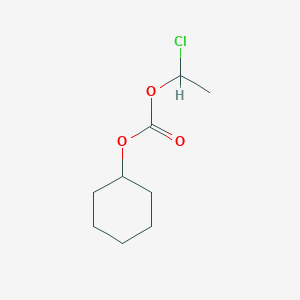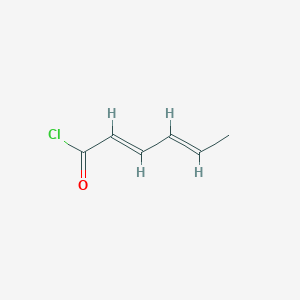
Sorbic chloride
描述
Synthesis Analysis
Sorbic chloride's synthesis is not directly addressed in the available literature. However, the general approach to synthesizing acid chlorides could offer insights. Typically, acid chlorides are synthesized by reacting the corresponding carboxylic acid with thionyl chloride, oxalyl chloride, or phosphorus trichloride. This method might be applicable to sorbic acid to produce sorbic chloride under controlled conditions.
Molecular Structure Analysis
The molecular structure of sorbic acid and its derivatives, including sorbic chloride, features a conjugated diene system that contributes to its reactivity. This structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The conjugated system also influences its physical and chemical properties, such as melting and boiling points.
Chemical Reactions and Properties
Sorbic acid and its salts, including sorbic chloride, participate in nucleophilic addition reactions due to the conjugated diene structure. These reactions involve the attack by nucleophiles at the electron-deficient carbon atoms in the double bond, leading to the formation of various products. Sorbic acid's reactivity with sulfite ions and amines has been studied, highlighting its susceptibility to nucleophilic attack (Khandelwal & Wedzicha, 1990).
Physical Properties Analysis
The thermal behavior of sorbic acid and its derivatives, including sorbic chloride, was characterized using thermal analysis techniques. Sorbic acid exhibits melting and decomposition under dynamic heating, whereas sorbic chloride evaporates without condensation. This behavior underscores the compound's stability and response to temperature variations, providing insights into its handling and storage requirements (De Jesus et al., 2020).
Chemical Properties Analysis
Sorbic acid's genotoxicity was evaluated under conditions typical of food processing, revealing that the cyclic derivatives formed from reactions with various amines do not exhibit mutagenic or genotoxic activities. This study suggests that sorbic acid and by extension, sorbic chloride, when used under controlled conditions, do not pose significant health risks from a genotoxicity perspective (Ferrand et al., 2000).
科学研究应用
山梨酸及其衍生物的热行为:de Jesus等人(2020年)通过热分析方法研究了山梨酸、其钾盐和钙盐以及山梨酸氯化物的热行为。他们发现,在动态加热下,山梨酸氯化物会蒸发而不会凝结(de Jesus et al., 2020)。
山梨酸在氯化钠水溶液中的稳定性:Guerrero等人(1990年)研究了山梨酸在氯化钠溶液中的稳定性,发现山梨酸的破坏遵循一级动力学,并受溶液中盐浓度的影响(Guerrero et al., 1990)。
在锂提取中使用吸附剂:Paranthaman等人(2017年)报道了使用锂铝层状双氢氧化物氯化物吸附剂从地热卤水中提取氯化锂的过程,展示了其有效性和在能源储存中的潜在应用(Paranthaman et al., 2017)。
山梨酸的毒理学方面:Raharjo(2017年)的综述讨论了山梨酸及其盐的毒理学方面,指出它们与其他抗菌剂相比具有较低的毒性。该研究还比较了山梨酸和氯化钠的LD50值(Raharjo, 2017)。
山梨酸的化学:Thakur等人(1994年)研究了山梨酸及其盐的化学,重点关注它们的稳定性和降解产物。他们发现山梨酸主要通过自氧化降解,对食品保鲜具有影响(Thakur等人,1994年)。
山梨酸对微生物的影响:Bell等人(1959年)的研究集中于山梨酸对各种微生物的抑制作用,强调其作为食品防腐剂和真菌静菌剂的作用(Bell et al., 1959)。
山梨酸作为定量探针:Grebel等人(2011年)开发了山梨酸作为探针,用于定量有机化合物三重态激发态的形成速率、清除速率和稳态浓度,展示了其在环境研究中的应用(Grebel et al., 2011)。
使用木炭和吸附剂宏浮选去除水溶液中的Co(II):Shakir等人(1993年)测试了吸附剂宏浮选去除水溶液中的Co(II),突出了吸附剂在环境应用中的潜力(Shakir et al., 1993)。
食品包装中山梨酸的抗菌效果:Limjaroen等人(2005年)研究了山梨酸在聚乙烯二氯乙烯薄膜中的抗菌效果,强调了其在增强食品安全和延长保质期方面的潜力(Limjaroen et al., 2005)。
用于环境问题的离子交换材料:Rustamov等人(2014年)探讨了离子交换材料,包括吸附剂,用于废水处理和去除重金属和微生物的应用(Rustamov et al., 2014)。
安全和危害
作用机制
Target of Action
Sorbic chloride, like its parent compound sorbic acid, primarily targets microorganisms such as bacteria and fungi . It’s generally accepted that, in contrast to chemotherapeutic agents, biocides like sorbic chloride have multiple target sites within the microbial cell, and the overall damage to these target sites results in the bactericidal effect .
Mode of Action
It’s likely to share similar characteristics with sorbic acid and its salts, which are known to interact with the cytoplasmic membrane of the target organisms . This interaction can lead to disruption of the membrane, dissipation of the proton motive force, and interference with other enzymatic systems .
Biochemical Pathways
For instance, they can disrupt the glyoxylate cycle, gluconeogenesis, the pentose phosphate pathway, and protein folding . These disruptions can lead to a wide range of downstream effects, including impaired growth and metabolism of the target organisms.
Pharmacokinetics
It’s known that the bioavailability of a compound can be significantly influenced by its solubility . For instance, a co-crystal of AMG 517 and sorbic acid was found to have better aqueous solubility initially compared to AMG 517 free base .
Result of Action
The primary result of sorbic chloride’s action is the inhibition of growth and metabolism in target organisms. This is achieved through its interactions with the cytoplasmic membrane and other cellular components, leading to disruptions in various biochemical pathways . The ultimate effect is a bactericidal or fungicidal action, which makes sorbic chloride effective as a preservative .
Action Environment
The efficacy and stability of sorbic chloride can be influenced by various environmental factors. For instance, the pH of the solution can affect the activity of antimicrobial preservatives . Additionally, specific adsorbents in the environment can reduce preservative activity . Therefore, the action environment plays a crucial role in the effectiveness of sorbic chloride.
属性
IUPAC Name |
(2E,4E)-hexa-2,4-dienoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWTVFDPBKQNU-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbic chloride | |
CAS RN |
2614-88-2 | |
| Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?
A1: The research papers primarily focus on using sorbic chloride as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].
Q2: What makes this synthetic approach using sorbic chloride advantageous?
A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.
Q3: Beyond its use in synthesis, are there any insights into the thermal properties of sorbic chloride?
A3: Yes, one study reveals that sorbic chloride exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




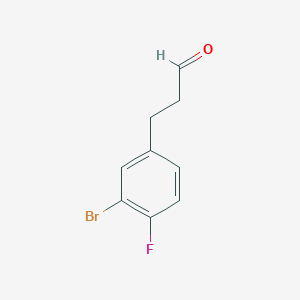

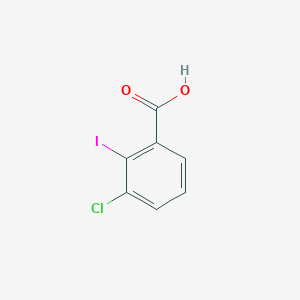
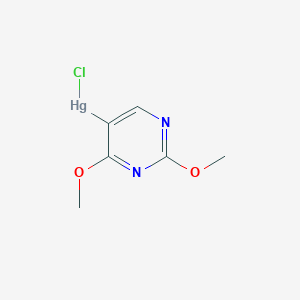
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)

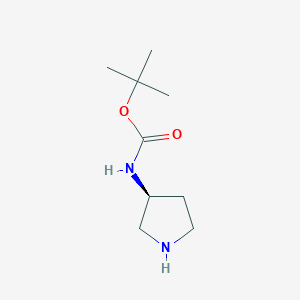
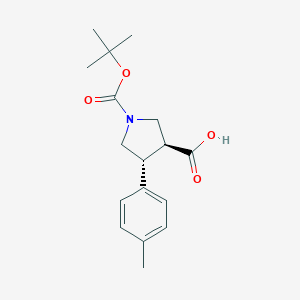
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
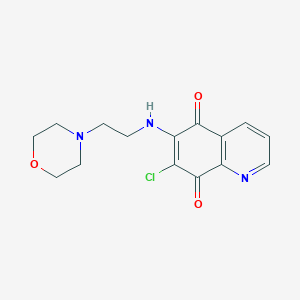
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
